N-(3-Chlorophenyl)-N-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-N-methylthiophene-2-sulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-N-methylthiophene-2-sulfonamide typically involves the reaction of 3-chloroaniline with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(3-Chlorophenyl)-N-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction Reactions: The thiophene ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(3-Chlorophenyl)-N-methylthiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
- N-(3-Chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
- Carbonyl cyanide m-chlorophenyl hydrazone
- N-(3-Chlorophenethyl)-4-nitrobenzamide
Comparison: N-(3-Chlorophenyl)-N-methylthiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may have different heterocyclic rings or functional groups.
Properties
CAS No. |
88022-11-1 |
---|---|
Molecular Formula |
C11H10ClNO2S2 |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C11H10ClNO2S2/c1-13(10-5-2-4-9(12)8-10)17(14,15)11-6-3-7-16-11/h2-8H,1H3 |
InChI Key |
CUCPCLFUSUPXJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.